VU0453379 Potentiates Exenatide-Induced Insulin Secretion at 30 μM in Primary Mouse Pancreatic Islets
VU0453379 acts as a PAM that potentiates the insulinotropic effect of low-dose exenatide in primary mouse pancreatic islets [1]. This represents a fundamental mechanistic distinction from orthosteric agonists, which directly stimulate insulin secretion independently of peptide ligand co-administration [2]. The allosteric mechanism of VU0453379 preserves endogenous ligand regulation, offering a tool for dissecting GLP-1R signaling that is not achievable with direct orthosteric agonists [1].
| Evidence Dimension | Insulin secretion potentiation (functional PAM activity) |
|---|---|
| Target Compound Data | 30 μM VU0453379 potentiates exenatide-induced insulin secretion; increases effect of low-dose exenatide in primary mouse pancreatic islets |
| Comparator Or Baseline | Exenatide alone (low-dose, orthosteric GLP-1R agonist) or VU0453379 alone (which does not independently stimulate insulin secretion without orthosteric ligand) |
| Quantified Difference | VU0453379 (30 μM) enhances exenatide-induced insulin secretion beyond exenatide-alone baseline; PAM activity requires presence of orthosteric ligand |
| Conditions | Primary mouse pancreatic islets; exenatide co-administration |
Why This Matters
This demonstrates that VU0453379 is not a standalone insulin secretagogue but a research tool for probing GLP-1R allosteric potentiation, enabling experimental designs that cannot be executed with orthosteric agonists.
- [1] Morris, L. C.; et al. J. Med. Chem. 2014, 57 (23), 10192–10197. View Source
- [2] Müller, T. D.; et al. Mol. Metab. 2019, 30, 72–130. View Source
